molecular formula C8H9ClN2O B6164713 (1H-1,3-benzodiazol-5-yl)methanol hydrochloride CAS No. 68740-46-5

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride

Cat. No.: B6164713
CAS No.: 68740-46-5
M. Wt: 184.62 g/mol
InChI Key: IUHHIPFJRYGHMG-UHFFFAOYSA-N
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Description

Overview of Benzodiazole (Benzimidazole) Scaffolds in Chemical Research

Benzimidazole (B57391), a bicyclic molecule formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in medicinal chemistry. semanticscholar.org This special status is attributed to its structural similarity to naturally occurring nucleotides, like purines, which allows benzimidazole derivatives to interact effectively with various biological macromolecules. medcraveonline.comnih.gov The versatility of the benzimidazole core allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities. arabjchem.org

The physicochemical properties of the benzimidazole scaffold, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind efficiently with biological targets. researchgate.net Consequently, this scaffold is a cornerstone in the development of therapeutic agents across numerous disease areas. Research has extensively documented the potent biological activities of benzimidazole derivatives, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. rsc.orgresearchgate.net The adaptability of the benzimidazole structure continues to make it a focal point for the design and synthesis of novel bioactive compounds. mdpi.com

Class of Benzimidazole Derivative Key Research Significance Example Compounds/Drugs
Anthelmintics Broad-spectrum activity against parasitic worms by inhibiting microtubule formation.Albendazole, Mebendazole, Thiabendazole (B1682256). rsc.org
Proton Pump Inhibitors (PPIs) Treatment of acid-related gastrointestinal disorders by inhibiting the H+/K+-ATPase.Omeprazole, Lansoprazole, Pantoprazole.
Anticancer Agents Inhibition of cancer cell proliferation through various mechanisms like targeting tubulin polymerization or specific kinases.Nocodazole, Veliparib. semanticscholar.org
Antihistamines Blocking the action of histamine (B1213489) at H1 receptors to treat allergic conditions.Astemizole, Bilastine.
Antiviral Agents Inhibition of viral replication, with notable activity against viruses like HIV and rhinoviruses.Maribavir, Enviroxime.

Contextualization of (1H-1,3-Benzodiazol-5-yl)methanol Hydrochloride within Contemporary Heterocyclic Chemistry Research

While extensive research literature may not be dedicated exclusively to this compound, its chemical structure provides significant insight into its role within modern heterocyclic chemistry. This compound is best understood as a valuable synthetic intermediate or building block for the creation of more complex and potentially bioactive molecules.

The core of the molecule is the benzimidazole scaffold, which is a well-established pharmacophore. The key functional group is the hydroxymethyl (-CH₂OH) substituent at the 5-position of the benzimidazole ring. This primary alcohol group is a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, which in turn can participate in reactions to form imines, amides, esters, and other functional groups. medcraveonline.com These reactions allow for the elaboration of the benzimidazole core, enabling the synthesis of a library of derivatives for biological screening.

The hydrochloride salt form of the compound suggests that it is prepared and handled as a stable, crystalline solid. This is an advantageous property for a chemical reagent, ensuring better stability, ease of handling, and accurate measurement. The protonation of one of the nitrogen atoms in the imidazole ring to form the hydrochloride salt can also influence the reactivity of the benzimidazole system.

In contemporary research, the focus is often on the development of efficient and modular synthetic routes to novel compounds. This compound serves as an excellent starting material in this context, providing a straightforward entry point to a range of 5-substituted benzimidazole derivatives. The exploration of such derivatives is a continuous effort in the quest for new therapeutic agents.

Historical Development and Evolution of Research Perspectives on Benzodiazole Derivatives

The journey of benzimidazole chemistry began with early investigations into its fundamental properties and synthesis. The first synthesis of a benzimidazole derivative was reported in the 19th century. However, the biological significance of this scaffold came to the forefront in the mid-20th century with the discovery that N-ribosyl-dimethylbenzimidazole is a component of vitamin B12. nih.gov This discovery spurred a wave of research into the biological activities of benzimidazole compounds.

Early research focused on the antimicrobial and anthelmintic properties of benzimidazoles, leading to the development of highly successful drugs like thiabendazole in the 1960s. mdpi.com The initial understanding of their mechanism of action was centered on the inhibition of parasitic metabolic enzymes.

Over the decades, the research perspective on benzimidazole derivatives has broadened significantly. The advent of new synthetic methodologies, including microwave-assisted and green chemistry approaches, has facilitated the creation of diverse libraries of benzimidazole compounds. arabjchem.org Furthermore, advancements in computational chemistry and molecular modeling have enabled a more rational design of benzimidazole-based drugs targeting specific enzymes and receptors. arabjchem.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68740-46-5

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3H-benzimidazol-5-ylmethanol;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c11-4-6-1-2-7-8(3-6)10-5-9-7;/h1-3,5,11H,4H2,(H,9,10);1H

InChI Key

IUHHIPFJRYGHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)NC=N2.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1h 1,3 Benzodiazol 5 Yl Methanol Hydrochloride and Analogous Architectures

Strategic Approaches for Benzodiazole Ring Construction

The formation of the benzimidazole (B57391) nucleus is a cornerstone of synthesizing a vast array of biologically active molecules. Methodologies have evolved from traditional condensation reactions to highly efficient transition-metal-catalyzed processes and direct C-H functionalization, offering diverse routes to this privileged scaffold.

Classical Cyclocondensation Reactions

Classical methods for benzimidazole synthesis predominantly involve the cyclocondensation of o-phenylenediamines with various carbonyl compounds or their derivatives. These methods, while foundational, often require harsh reaction conditions.

The Phillips-Ladenburg reaction, a long-established method, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (esters, anhydrides, or nitriles) under acidic conditions and often at high temperatures. organic-chemistry.orgresearchgate.net For instance, the reaction of an appropriately substituted o-phenylenediamine (B120857) with a formic acid equivalent can yield the unsubstituted benzimidazole core.

Another widely used classical approach is the Weidenhagen reaction, which utilizes aldehydes as the carbonyl source. organic-chemistry.orgresearchgate.net The reaction of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent, leads to the formation of the corresponding 2-substituted benzimidazole. documentsdelivered.com The choice of aldehyde determines the substituent at the C-2 position.

Table 1: Comparison of Classical Benzimidazole Synthesis Methods

Method Reactants Typical Conditions Advantages Disadvantages
Phillips-Ladenburgo-Phenylenediamine, Carboxylic Acid/DerivativeAcid catalyst (e.g., HCl, PPA), High temperatureReadily available starting materialsHarsh conditions, Limited functional group tolerance
Weidenhageno-Phenylenediamine, AldehydeOxidizing agent (e.g., Cu(OAc)₂, air), Often in alcoholAccess to 2-substituted benzimidazolesRequires an oxidant, Can lead to side products

Modern Transition-Metal-Catalyzed Annulation Methods

The advent of transition-metal catalysis has revolutionized benzimidazole synthesis, offering milder reaction conditions, broader substrate scope, and higher efficiency. thieme-connect.comcitedrive.comthieme-connect.comresearchgate.net Palladium- and rhodium-catalyzed annulation reactions have emerged as powerful tools for constructing the benzimidazole core through C-H activation strategies. thieme-connect.comcitedrive.comacs.orgacs.org

These methods often utilize a directing group on one of the reactants to guide the metal catalyst to a specific C-H bond, initiating a cascade of reactions that culminates in the formation of the heterocyclic ring. For example, rhodium(III)-catalyzed annulation of amidines with various coupling partners can afford benzimidazole derivatives. researchgate.net Similarly, palladium-catalyzed intramolecular C-H functionalization of N-aryl amidines provides a direct route to the benzimidazole scaffold. nih.gov

A notable strategy involves the palladium-catalyzed [4+2] oxidative annulation of coumarin-benzimidazoles with olefins, leading to complex polycyclic aromatic systems containing the benzimidazole moiety. researchgate.net Rhodium(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates represents another sophisticated approach, proceeding through a C-H activation/ortho-alkenylation/intramolecular annulation cascade. acs.org

Table 2: Examples of Transition-Metal-Catalyzed Benzimidazole Annulation

Catalyst System Reactants Reaction Type Key Features
[RhCp*Cl₂]₂ / AgSbF₆2-Arylbenzimidazoles, Alkynoates[4+1] AnnulationC-H activation, High regioselectivity
Pd(OAc)₂ / OxidantCoumarin-benzimidazoles, Olefins[4+2] Oxidative AnnulationForms polycyclic systems
Ru(II) catalysts2-Aryl benzimidazoles, Styrenes[4+2] AnnulationC-C/C-N bond formation via C-H activation

Direct C-H Functionalization in Benzodiazole Core Synthesis

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. In the context of benzimidazole synthesis, this approach allows for the formation of C-C and C-N bonds directly from C-H bonds, bypassing the need for pre-functionalized substrates. mdpi.comnih.gov

Transition-metal-catalyzed C-H activation is a predominant approach. For instance, the N-H bond of a benzimidazole precursor can act as an internal directing group to guide a metal catalyst to activate a nearby C-H bond, initiating the annulation process. thieme-connect.comcitedrive.comresearchgate.net This strategy has been successfully employed in rhodium- and palladium-catalyzed reactions to construct a variety of fused benzimidazole systems. thieme-connect.comcitedrive.comacs.orgacs.org

The regioselectivity of direct C-H functionalization on the benzimidazole core is a critical aspect. While the C-2 position is often the most reactive, methodologies have been developed to target the C-4, C-5, C-6, and C-7 positions on the benzene (B151609) ring. mdpi.comresearchgate.net This is often achieved through the installation of a directing group on the nitrogen atom of the imidazole (B134444) ring, which then directs the metal catalyst to a specific C-H bond on the benzene moiety. nih.gov

Targeted Functionalization at the C-5 Position: Introduction of the Methanol (B129727) Moiety

Once the benzimidazole core is constructed, the next crucial step in the synthesis of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride is the introduction of the methanol group at the C-5 position. This can be achieved through various regioselective methodologies.

Regioselective Methodologies for C-5 Substitution

A common and reliable strategy for introducing a functional group at the C-5 position is to start with a precursor that already contains a functional group at the corresponding position of the benzene ring. For example, using 3,4-diaminobenzoic acid or its ester as the starting material in a cyclocondensation reaction directly yields a benzimidazole-5-carboxylic acid or ester. thieme-connect.com This carboxylic acid derivative can then be reduced to the desired methanol group.

Another approach involves the direct functionalization of the benzimidazole core. While direct hydroxymethylation is less common, formylation at the C-5 position provides a viable route. The Vilsmeier-Haack reaction, which uses a mixture of a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate the Vilsmeier reagent, is a classical method for formylating electron-rich aromatic rings. organic-chemistry.orgwikipedia.org While the regioselectivity of this reaction on benzimidazoles can be influenced by substituents on the ring, it has been shown to be effective for the formylation of various heterocyclic systems. nih.gov The resulting benzimidazole-5-carbaldehyde can then be readily reduced to the corresponding alcohol.

Table 3: Methodologies for C-5 Functionalization of Benzimidazoles

Methodology Precursor Reagents Intermediate Final Step
Cyclocondensation3,4-Diaminobenzoic acid/esterAldehyde or Carboxylic acidBenzimidazole-5-carboxylic acid/esterReduction
Vilsmeier-Haack FormylationBenzimidazoleDMF, POCl₃Benzimidazole-5-carbaldehydeReduction

Mechanistic Pathways for Hydroxyl Group Introduction

The introduction of the hydroxyl group, in the form of a methanol moiety, is most commonly achieved through the reduction of a C-5 carbonyl group, either a carboxylic acid derivative or an aldehyde.

The reduction of benzimidazole-5-carboxylic acid esters is a key transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The mechanism of LiAlH₄ reduction of an ester involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the departure of the alkoxy leaving group to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol, (1H-1,3-benzodiazol-5-yl)methanol.

Similarly, the reduction of a benzimidazole-5-carbaldehyde, obtained from a formylation reaction, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a milder alternative to LiAlH₄ and is often sufficient for the reduction of aldehydes to primary alcohols. The mechanism is analogous, involving the nucleophilic addition of a hydride to the aldehyde carbonyl, followed by protonation of the resulting alkoxide.

The final step in the synthesis of the target compound is the formation of the hydrochloride salt, which is typically achieved by treating the free base, (1H-1,3-benzodiazol-5-yl)methanol, with a solution of hydrochloric acid in a suitable solvent.

Formation and Research Implications of the Hydrochloride Salt Form

The conversion of a parent active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development to enhance its physicochemical and biopharmaceutical properties. For (1H-1,3-benzodiazol-5-yl)methanol, which possesses a basic benzimidazole nucleus, formation of the hydrochloride salt is achieved by reacting the free base with hydrochloric acid. This acid-base reaction protonates one of the nitrogen atoms of the imidazole ring, forming a stable, water-soluble salt.

The research implications of forming the hydrochloride salt are multifaceted and primarily aimed at overcoming challenges associated with the free base form, such as poor solubility and stability. Hydrochloride salts are among the most common salt forms for basic drugs, with approximately 60% of all basic drug salt forms being hydrochlorides. The advantages conferred by the hydrochloride salt form are pivotal for preclinical and clinical development.

Key research implications and advantages include:

Enhanced Aqueous Solubility: Salt formation is a widely utilized approach to increase the solubility and dissolution rate of weakly basic drugs. The ionic nature of the hydrochloride salt of (1H-1,3-benzodiazol-5-yl)methanol significantly improves its solubility in aqueous media compared to the neutral free base. This is crucial as poor solubility can be a major barrier to a drug's absorption and bioavailability.

Improved Stability: The protonation of the benzimidazole ring can protect the molecule from oxidative degradation, thereby enhancing its chemical stability and extending its shelf life. This improved stability is beneficial during storage and formulation processes.

Enhanced Crystallinity: Salt formation often promotes the development of a crystalline solid form over an amorphous one. Crystalline solids are generally preferred in pharmaceutical manufacturing due to their superior handling, purification, and storage properties. They also tend to have better flow characteristics, which is important for the manufacturing of solid dosage forms like tablets.

Manufacturing and Formulation Convenience: The improved physical properties of the hydrochloride salt, such as its solid-state nature and stability, make it easier to process and formulate into various dosage forms. Hydrochloric acid is also an inexpensive and readily available reagent, making the salt formation process economically viable.

The selection of the hydrochloride salt form is a strategic decision in the drug development pipeline, aimed at optimizing the compound's properties for consistent and effective delivery.

Table 1: Comparison of Physicochemical Properties: Free Base vs. Hydrochloride Salt

Property(1H-1,3-Benzodiazol-5-yl)methanol (Free Base)This compoundResearch Implication
Aqueous Solubility LowHighImproved dissolution and potential for enhanced bioavailability.
Chemical Stability ModerateHighLonger shelf-life and reduced degradation during manufacturing.
Physical Form Potentially amorphous or less crystallineTypically a stable crystalline solidBetter handling, flowability, and consistency for formulation.
Hygroscopicity VariableCan be higher, requires controlRequires careful control of storage conditions.
Manufacturing Ease Can be challenging if oily or amorphousEasier to process and purifyMore efficient and cost-effective production.

Sustainable and High-Throughput Synthetic Strategies

Modern pharmaceutical chemistry emphasizes the development of synthetic methodologies that are not only efficient but also environmentally sustainable and amenable to high-throughput applications for the rapid generation of compound libraries. For (1H-1,3-benzodiazol-5-yl)methanol and its analogs, several advanced strategies have been explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. jocpr.com For the synthesis of benzimidazole derivatives, microwave irradiation provides significant advantages by dramatically reducing reaction times from hours to mere minutes. mdpi.comeurekaselect.com

The synthesis of the benzimidazole core, typically achieved by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, can be efficiently conducted under microwave conditions. scispace.com This approach is considered a "green" chemistry technique as it often allows for solvent-free reactions or the use of environmentally benign solvents. jocpr.commdpi.com The combination of microwave irradiation with catalysts like erbium triflate (Er(OTf)₃) or the use of ionic liquids as the reaction medium can further enhance reaction efficiency and selectivity. mdpi.comacs.org This methodology is highly suitable for optimizing the synthesis of (1H-1,3-benzodiazol-5-yl)methanol, potentially leading to a more energy-efficient and rapid production process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours (e.g., 2-24 h)5-15 minutes mdpi.comeurekaselect.com
Energy Consumption High (bulk heating of reaction vessel)Low (direct heating of polar molecules)
Yield Moderate to goodOften higher (e.g., >90%) mdpi.comeurekaselect.com
Solvent Use Often requires high-boiling point solventsCan be performed solvent-free or in green solvents mdpi.com
By-product Formation More prevalent due to prolonged heatingMinimized due to shorter reaction times

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for biological screening. For benzimidazole architectures, SPOS typically involves immobilizing a starting material, such as an o-phenylenediamine derivative, onto a solid support (resin). nih.govrsc.org

A common strategy involves the monoalkylation of a resin-bound bromoacetamide with various o-phenylenediamines. nih.gov The resin-supported diamine is then subjected to a cyclization reaction with a diverse set of aldehydes or carboxylic acids to form the benzimidazole ring. Finally, cleavage from the resin releases the desired benzimidazole products. This method allows for the introduction of diversity at multiple points on the benzimidazole scaffold, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. nih.govrsc.org

Parallel synthesis and diversity-oriented synthesis (DOS) are advanced strategies for exploring a broad chemical space to discover novel bioactive molecules. Parallel synthesis involves conducting multiple reactions simultaneously in an array format to produce a library of discrete compounds. nih.govresearchgate.net This can be performed using either solid-phase or solution-phase techniques, often aided by automation. nih.gov

Diversity-oriented synthesis aims to generate collections of structurally complex and diverse small molecules from a common starting material through a series of branching reaction pathways. rsc.orgnih.gov For the benzimidazole scaffold, a DOS approach could start with a polymer-supported o-phenylenediamine. nih.gov This intermediate can then be reacted with various building blocks in a combinatorial fashion to create a library of benzimidazoles with a wide range of substituents and structural motifs, including complex biheterocyclic systems. rsc.orgacs.org These high-throughput strategies are invaluable for the structural exploration around the (1H-1,3-benzodiazol-5-yl)methanol core to identify analogs with improved properties.

Reaction Mechanism Elucidation in Key Synthetic Transformations

The formation of the benzimidazole ring is the key synthetic transformation in the synthesis of (1H-1,3-benzodiazol-5-yl)methanol. The most prevalent methods involve the condensation of a substituted o-phenylenediamine, in this case, 3,4-diaminobenzyl alcohol, with a one-carbon source like an aldehyde or a carboxylic acid (or its derivative).

Mechanism 1: Condensation with an Aldehyde

When an o-phenylenediamine reacts with an aldehyde, the reaction typically proceeds through a two-step mechanism involving the formation of a Schiff base followed by oxidative cyclodehydrogenation. orientjchem.org

Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate.

Intramolecular Cyclization: The second, free amino group then attacks the imine carbon of the Schiff base in an intramolecular cyclization step, forming a dihydrobenzimidazole intermediate.

Aromatization: The dihydrobenzimidazole is subsequently oxidized to the stable, aromatic benzimidazole ring. This oxidation can be spontaneous (e.g., via air oxidation) or promoted by the addition of a mild oxidizing agent.

Mechanism 2: Phillips-Ladenburg Condensation with a Carboxylic Acid

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating. adichemistry.comsemanticscholar.orgcolab.ws

N-Acylation: The reaction initiates with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This step is often the rate-determining step.

Intramolecular Cyclization and Dehydration: The remaining free amino group then performs a nucleophilic attack on the carbonyl carbon of the newly formed amide group. This intramolecular cyclization is followed by the elimination of a water molecule to yield the aromatic benzimidazole ring. adichemistry.com

Understanding these mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and designing synthetic routes to novel analogs of (1H-1,3-benzodiazol-5-yl)methanol.

Sophisticated Spectroscopic and Advanced Analytical Research Techniques for 1h 1,3 Benzodiazol 5 Yl Methanol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. For (1H-1,3-benzodiazol-5-yl)methanol hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a full picture of the proton and carbon framework, enabling unambiguous assignment of all atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments.

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons. For the target molecule, distinct signals are expected for the benzimidazole (B57391) ring protons, the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, and the exchangeable protons (N-H and O-H).

¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can further distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A cross-peak in the COSY spectrum between two proton signals confirms their spatial proximity in the molecule's bonding network. sdsu.edu For instance, it would show correlations between adjacent aromatic protons on the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is highly sensitive and allows for the direct assignment of a proton's signal to its corresponding carbon atom. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu This technique can, for example, connect the methylene protons of the methanol group to the quaternary carbon of the benzimidazole ring, confirming the substituent's position. ugm.ac.id

Hypothetical NMR Data for this compound

The following table represents plausible NMR assignments for the compound, derived from typical chemical shift values for benzimidazole and substituted aromatic systems. ugm.ac.idnih.gov

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2~8.2 (s, 1H)~142.0C4, C7a
4~7.8 (d, 1H)~115.0C2, C5, C7a
6~7.5 (dd, 1H)~125.0C4, C5, C7a
7~7.7 (d, 1H)~118.0C5, C6, C7a
8 (-CH₂OH)~4.8 (s, 2H)~65.0C4, C5, C6
3a-~140.0-
5-~135.0-
7a-~143.0-
1 (N-H)~12.5 (br s, 1H)-C2, C7a
9 (-OH)~5.5 (t, 1H)-C8

Note: Chemical shifts are hypothetical and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 'br s' denotes broad singlet.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. copernicus.org For this compound, DNMR could be used to investigate:

Proton Tautomerism: In benzimidazoles, the N-H proton can undergo rapid exchange between the two nitrogen atoms. Variable-temperature NMR experiments can be used to study the rate of this prototropic tautomerism. nih.gov At low temperatures, this exchange may slow down sufficiently to observe distinct signals for the otherwise equivalent C4/C7 and C5/C6 positions. nih.gov

Rotational Barriers: The rotation around the C5-CH₂ bond might be hindered. While likely fast at room temperature, low-temperature NMR could potentially reveal distinct conformers if the energy barrier to rotation is sufficiently high (in the range of 4.5–23 kcal/mol). unibas.it Line shape analysis at different temperatures allows for the calculation of the activation energy for such dynamic processes. unibas.it

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular mass of a compound, which allows for the calculation of its elemental formula. Coupled with tandem mass spectrometry (MS/MS), it also provides invaluable information about the molecule's structure through controlled fragmentation. nationalmaglab.org

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) in Research

ESI and APCI are soft ionization techniques that allow for the analysis of thermally labile and polar molecules without significant decomposition. metwarebio.comnih.gov

Electrospray Ionization (ESI): ESI is particularly well-suited for polar, ionizable molecules like this compound. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion, [M+H]⁺. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) allows for the measurement of the mass of this ion with high accuracy (typically <5 ppm), confirming the elemental composition. metwarebio.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar and thermally stable compounds. nih.gov It involves gas-phase ion-molecule reactions and can also generate the [M+H]⁺ ion for the target compound. Comparing results from both ESI and APCI can provide a more complete picture of the compound's ionization behavior.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts.

For this compound, the protonated molecule would have an m/z corresponding to C₈H₉N₂O⁺. A plausible fragmentation pathway could involve:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a stabilized carbocation.

Loss of Formaldehyde (CH₂O): Cleavage of the hydroxymethyl group.

Benzimidazole Ring Opening: Characteristic fragmentation of the benzimidazole core, often involving the sequential loss of HCN molecules. researchgate.net

Plausible HRMS/MS Fragmentation Data for [C₈H₉N₂O]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
149.0715131.0609H₂O (18.0106)[M+H-H₂O]⁺, Benzimidazolyl-5-methylium ion
149.0715119.0609CH₂O (30.0106)[M+H-CH₂O]⁺, Protonated benzimidazole
119.060992.0497HCN (27.0112)[C₆H₆N]⁺, from ring opening of benzimidazole

Note: m/z values are calculated for the monoisotopic masses.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar functional groups. Key absorptions for this compound would include the O-H stretch of the alcohol, the N-H stretch of the imidazole (B134444) ring, aromatic C-H stretches, and C=N/C=C stretches within the benzimidazole ring system. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. It would be particularly useful for observing the vibrations of the aromatic ring system. nih.gov

The combination of FTIR and Raman spectra provides a unique "fingerprint" for the compound, which is sensitive to its specific solid-state conformation and any intermolecular interactions, such as hydrogen bonding. nih.gov

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹) (FTIR)Expected Frequency Range (cm⁻¹) (Raman)Notes
O-H Stretch3400-3200 (broad)WeakBroad due to hydrogen bonding. nih.gov
N-H Stretch3300-3100 (broad)WeakInvolved in hydrogen bonding.
Aromatic C-H Stretch3100-3000StrongCharacteristic of the benzene (B151609) ring.
Aliphatic C-H Stretch2950-2850MediumMethylene (-CH₂) group vibrations.
C=N / C=C Stretch1620-1450StrongSkeletal vibrations of the benzimidazole ring.
C-O Stretch1050-1000WeakPrimary alcohol C-O stretching.

This comprehensive analytical workflow, integrating advanced NMR, high-resolution mass spectrometry, and vibrational spectroscopy, is essential for the definitive characterization of this compound, providing a solid foundation for any further chemical or biological investigation.

Advanced Chromatographic Methods for Research-Scale Purification and Quantitative Profiling

Advanced chromatographic techniques are indispensable for the purification and quantitative analysis of benzimidazole derivatives. These methods offer high resolution and sensitivity, which are critical for separating the target compound from starting materials, byproducts, and degradants, as well as for accurately determining its concentration in various research matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to conventional HPLC. For a polar compound like this compound, reversed-phase UHPLC is a highly effective technique for purification and purity assessment.

The separation is typically achieved on a C18 or a phenyl-hexyl column, which provides a good balance of hydrophobic and π-π interactions, beneficial for retaining and separating aromatic compounds like benzimidazoles. A gradient elution is often employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is crucial for achieving sharp peak shapes for basic compounds by minimizing tailing.

Detailed research findings from studies on related benzimidazole compounds demonstrate the successful application of UHPLC for their separation. For instance, the separation of a mixture of benzimidazole-based pharmaceutical compounds can be efficiently achieved with short run times, often under 10 minutes. The high efficiency of UHPLC columns allows for the resolution of closely related impurities, which is vital for accurate purity profiling in a research setting.

Below is an interactive data table showcasing typical UHPLC parameters that could be adapted for the analysis of this compound, based on methods developed for similar benzimidazole derivatives.

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm and 280 nm

For the detection and quantification of this compound at trace levels, especially within complex biological or environmental matrices, the coupling of UHPLC with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) is a powerful analytical strategy. researchgate.net This hyphenated technique combines the superior separation capabilities of UHPLC with the high mass accuracy and resolution of QToF-MS.

The QToF mass spectrometer provides accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident determination of the elemental composition of the analyte and its metabolites or degradants. The high resolution of the instrument helps to distinguish the target compound from matrix interferences with very similar masses. Furthermore, MS/MS experiments can be performed to obtain fragmentation patterns, which are crucial for structural elucidation and confirmation.

In a typical research application, a sample matrix (e.g., plasma, cell lysate) would first undergo a sample preparation step, such as protein precipitation or solid-phase extraction, to remove the bulk of interfering components. The extract is then injected into the UHPLC-QToF-MS system. The instrument can be operated in both full-scan mode to detect all ions within a specified mass range and in a targeted MS/MS mode to confirm the identity of the compound of interest. The limits of detection (LOD) and quantification (LOQ) for benzimidazole derivatives using this technique can be in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.

The following interactive data table outlines representative parameters for a UHPLC-QToF-MS method for the trace analysis of a benzimidazole derivative, which would be applicable to this compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Sampling Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Full Scan (m/z 50-1000) and Targeted MS/MS
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as details about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-stacking.

To perform this analysis, a high-quality single crystal of this compound is required. This is typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

While the crystal structure of this compound is not publicly available, the crystallographic data for a closely related isomer, (1H-Benzimidazol-1-yl)methanol, provides a valuable example of the type of information that can be obtained. researchgate.net The analysis would reveal the precise conformation of the methanol substituent relative to the benzimidazole ring system and how the hydrochloride counter-ion is positioned. It would also elucidate the hydrogen-bonding network, which is expected to be extensive given the presence of the N-H, O-H, and chloride functionalities.

The interactive data table below presents hypothetical, yet realistic, crystallographic data for a benzimidazole hydrochloride salt, illustrating the detailed structural information provided by this technique.

ParameterIllustrative Value
Empirical Formula C₈H₉ClN₂O
Formula Weight 184.63
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.0 Å, c = 9.0 Å, β = 95°
Volume 914 ų
Z 4
Density (calculated) 1.340 g/cm³
Hydrogen Bonding O-H···Cl, N-H···Cl, N-H···O
R-factor < 0.05

Computational and Theoretical Investigations of 1h 1,3 Benzodiazol 5 Yl Methanol Hydrochloride

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the molecular properties of benzimidazole (B57391) derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap for benzimidazole derivatives can be calculated using DFT methods, and this information is valuable for understanding their electronic transitions and charge transfer characteristics. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Benzimidazole Derivative

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.50
Energy Gap (ΔE)4.75

Note: The values in this table are illustrative and based on typical DFT calculations for benzimidazole derivatives.

Electrostatic Potential (MESP) Surface Mapping for Molecular Interaction Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In benzimidazole derivatives, the regions of negative potential are generally located around the nitrogen atoms of the imidazole (B134444) ring due to the presence of lone pair electrons. dergipark.org.tr The regions of positive potential are typically found around the hydrogen atoms. The MESP analysis provides insights into the intermolecular interactions of the molecule, such as hydrogen bonding. nih.gov

Theoretical Prediction of Vibrational Spectra and Spectroscopic Interpretations

Theoretical vibrational spectra of benzimidazole derivatives can be calculated using DFT methods, which helps in the assignment of experimental infrared (IR) and Raman spectra. acs.orgmersin.edu.tr The calculated frequencies are usually scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. sapub.org

The vibrational modes of benzimidazole derivatives include N-H stretching, C-H stretching, C=N stretching, and various bending and ring deformation modes. researchgate.net The theoretical prediction of these vibrational frequencies aids in the structural characterization of the molecule. researchgate.net

Table 2: Representative Calculated and Experimental Vibrational Frequencies for Benzimidazole

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch35073423
C-H Stretch (aromatic)3100-30003100-3000
C=N Stretch14501450
Ring Breathing750745

Note: The values in this table are based on published data for benzimidazole and are for illustrative purposes. mersin.edu.trresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. drugdesign.org For molecules with rotatable bonds, like the hydroxymethyl group in (1H-1,3-benzodiazol-5-yl)methanol, multiple conformers can exist. Computational methods can be used to identify the stable conformers and determine their relative energies, thus constructing an energy landscape. ijpsr.com

The conformational preferences of substituted benzimidazoles can influence their biological activity by affecting how they interact with receptor binding sites. rsc.org DFT calculations can be employed to determine the rotational barriers and the most stable conformations of such molecules. ethz.ch

Molecular Dynamics (MD) Simulations for Exploring Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. semanticscholar.org MD simulations can provide valuable insights into the conformational flexibility of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride and its interactions with solvent molecules. nih.gov

By simulating the molecule in a solvent box (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. nih.gov This information is crucial for understanding the molecule's behavior in a biological environment. MD simulations can also be used to study the stability of a ligand-protein complex, which is important in drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (physicochemical, steric, electronic, etc.) with the observed biological activity. tandfonline.com

For benzimidazole derivatives, QSAR studies have been successfully applied to model their various biological activities, such as antimicrobial and anticancer effects. researchgate.netresearchgate.netbiointerfaceresearch.com These models can help in identifying the key structural features that are important for a particular activity and can be used to predict the activity of new, unsynthesized compounds. tandfonline.com This predictive capability makes QSAR a valuable tool in the design and optimization of new drug candidates. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode of a ligand to the active site of a target protein. For benzimidazole derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for a variety of protein targets.

Research on benzimidazole derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, docking studies have been employed to investigate the binding of benzimidazoles to the active sites of enzymes such as DNA gyrase and topoisomerase II, which are crucial for bacterial replication. tandfonline.comspast.org These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a benzimidazole derivative, is then computationally placed into the active site of the protein. Scoring functions are used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

For example, studies on substituted benzimidazoles have identified key amino acid residues within the binding pockets of their respective targets that are crucial for interaction. These interactions often involve the nitrogen atoms of the benzimidazole ring acting as hydrogen bond acceptors or donors, and the substituted groups forming additional contacts. nih.gov In the case of this compound, the hydroxyl group of the methanol (B129727) substituent at the 5-position could potentially form significant hydrogen bonds with the target protein.

Table 1: Representative Molecular Docking Data for Benzimidazole Derivatives Against Various Protein Targets

Benzimidazole DerivativeProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Substituted Benzimidazole 1DNA Gyrase Subunit B (1KZN)-9.37ASP73, GLY77, THR165
Substituted Benzimidazole 2Topoisomerase II (1JIJ)-9.10ARG162, GLN166, TYR167
Benzimidazole-Thiadiazole Hybrid14-α Demethylase (CYP51)-10.928MET508
Substituted Benzimidazole 3EGFR Tyrosine KinaseNot specifiedLYS721, THR830

Note: The data in this table is illustrative and compiled from various studies on different benzimidazole derivatives. It does not represent data for this compound directly.

Molecular dynamics simulations are often performed following docking to assess the stability of the predicted ligand-protein complex over time. rsc.org These simulations can provide a more dynamic picture of the interactions and help to refine the binding hypothesis.

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of benzimidazole derivatives, computational studies have been employed to elucidate the pathways of various synthetic methodologies.

The synthesis of the benzimidazole scaffold typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. Computational studies, often using Density Functional Theory (DFT), can model these reactions to determine the most energetically favorable pathway. These investigations can help in optimizing reaction conditions by identifying the rate-determining steps and the role of catalysts.

One common synthetic route involves the reaction of o-phenylenediamine with an aldehyde. Computational models can map out the reaction coordinates, showing the formation of a Schiff base intermediate followed by an intramolecular cyclization and subsequent aromatization to form the benzimidazole ring. These studies can also predict the effect of different substituents on the reactants and their impact on the reaction rate and yield.

For instance, the synthesis of 2,5(6)-substituted benzimidazole derivatives has been computationally designed and subsequently synthesized. nih.gov The computational models in such studies help in selecting appropriate starting materials and reaction conditions to achieve the desired product.

Table 2: Computationally Investigated Steps in a General Benzimidazole Synthesis

Reaction StepDescriptionComputational MethodKey Findings
1. Imine FormationNucleophilic attack of the amine on the aldehyde carbonyl.DFTIdentification of the transition state for the formation of the Schiff base intermediate.
2. CyclizationIntramolecular nucleophilic attack of the second amine group.DFTDetermination of the energy barrier for the ring-closing step.
3. Dehydration/AromatizationElimination of a water molecule to form the aromatic benzimidazole ring.DFTCalculation of the thermodynamic driving force for the final aromatization step.

Note: This table outlines a generalized reaction mechanism for benzimidazole synthesis that can be investigated computationally. Specific pathways and intermediates may vary depending on the reactants and catalysts used.

Furthermore, computational studies can explore alternative "green" synthetic routes, for example, by investigating reaction mechanisms in the presence of environmentally benign catalysts or solvents. rasayanjournal.co.in These theoretical investigations are crucial for the development of more efficient and sustainable methods for the synthesis of benzimidazole derivatives like this compound.

Chemical Reactivity and Derivatization Research of the 1h 1,3 Benzodiazol 5 Yl Methanol Scaffold

Chemical Transformations Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary hydroxyl group of the (1H-1,3-benzodiazol-5-yl)methanol scaffold is a key handle for a variety of chemical transformations. Standard organic reactions can be applied to this group to introduce new functional moieties, thereby modifying the molecule's steric and electronic properties.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives. For instance, complex benzimidazole-containing carboxylic acids have been converted to their corresponding methyl esters using condensing agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of methanol (B129727). google.com This reaction highlights the accessibility of the hydroxyl group for forming ester linkages, a common strategy in medicinal chemistry for creating prodrugs or modifying solubility. Transesterification has also been observed as a potential side reaction when ethanol (B145695) containing small amounts of methanol is used in reactions involving benzimidazole (B57391) esters. google.com

Etherification: The synthesis of ethers from the hydroxymethyl group provides a stable linkage to introduce a wide range of substituents. General methodologies for ether synthesis, such as the Williamson ether synthesis, can be applied. organic-chemistry.org This typically involves deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol to chemoselectively convert benzyl (B1604629) alcohols into their corresponding ethers. organic-chemistry.org

Oxidation and Related Transformations: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The reaction of (1H-benzimidazol-2-yl)methanol derivatives with potassium permanganate (B83412) (KMnO4) results in the formation of benzimidazole-2-carboxylic acid derivatives. Furthermore, the hydroxyl group can be converted into a better leaving group for subsequent nucleophilic substitution. Treatment of (1H-benzimidazol-2-yl)methanol with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-1H-benzimidazole, a reactive intermediate for further derivatization.

Table 1: Representative Transformations of the Hydroxyl Group on Benzimidazole Scaffolds
TransformationReagentsProduct Functional GroupReference
OxidationKMnO₄Carboxylic Acid
ChlorinationSOCl₂Chloromethyl (-CH₂Cl)
EsterificationCarboxylic Acid, EDC, DMAPEster google.com
EtherificationBase, Alkyl Halide (Williamson)Ether organic-chemistry.org

Functionalization and Modification of the Benzodiazole Heterocyclic Ring System

The benzimidazole ring itself offers multiple positions for functionalization, most notably the nitrogen atoms and the C2 carbon. Direct C-H functionalization of the benzene (B151609) portion of the scaffold has also emerged as a powerful tool. researchgate.net

N-Alkylation: The N-H bond of the imidazole (B134444) ring is acidic and can be readily deprotonated to form an anion, which serves as a potent nucleophile. researchgate.net Reaction with alkyl halides in the presence of a base (e.g., NaOH, K2CO3, NaH) is a common method for installing substituents at the N1 position. researchgate.netlookchem.com Sustainable methods have been developed using aqueous alkaline solutions with surfactants like sodium dodecyl sulphate (SDS) to overcome solubility issues and accelerate the reaction. lookchem.com While reactive alkyl halides like benzyl bromide react at ambient temperature, less reactive halides may require heating. lookchem.com

C2-Functionalization: The C2 position (the carbon atom between the two nitrogens) is the most common site for derivatization on the imidazole ring. researchgate.net Transition metal-catalyzed C-H activation has become a primary strategy for this purpose. Catalysts based on palladium, rhodium, nickel, and copper are widely used. researchgate.net For example, nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been developed. rsc.org Similarly, copper-hydride catalyzed C-H allylation with allenes provides an atom-economical route to C2-allylated benzimidazoles under mild conditions. acs.org

C4/C7-Functionalization: Functionalization of the benzene ring portion of the scaffold, particularly at positions adjacent to the fused imidazole (C4 and C7), is more challenging due to the higher reactivity of the heterocycle. mdpi.com These positions are typically functionalized using a sequential halogenation followed by a cross-coupling reaction to ensure selectivity. researchgate.net

Table 2: Methods for Functionalization of the Benzimidazole Ring
PositionReaction TypeCatalyst/ReagentsReference
N1N-AlkylationAlkyl Halide, Base (e.g., NaOH/SDS) lookchem.com
C2C-H ArylationNi(OTf)₂/dcype, Phenol derivative rsc.org
C2C-H AllylationCu(OAc)₂, Xantphos, Silane acs.org
C2C-H AminationCu Catalyst, O₂ rsc.org
C4/C7Halogenation/Cross-CouplingHalogenating agent, then Pd catalyst researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for diversifying the benzimidazole scaffold, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organic halide or pseudohalide and a coupling partner, mediated by a palladium catalyst.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most versatile methods for creating biaryl structures. core.ac.uk Benzimidazole-based palladium(II) complexes have been developed as highly active and recyclable catalysts for Suzuki-Miyaura couplings, effectively converting aryl halides into biaryls in moderate to high yields. lookchem.com These reactions often proceed under mild conditions, sometimes in aqueous media, aligning with the principles of green chemistry. core.ac.uk

Direct C-H Arylation: As an alternative to traditional cross-coupling that requires pre-functionalized starting materials, direct C-H arylation has gained prominence. tandfonline.com This method involves the direct coupling of a C-H bond on the benzimidazole ring with an aryl halide. Palladium complexes containing N-heterocyclic carbene (NHC) or benzimidazole-core ligands have proven effective for the direct arylation of heteroaromatic species with aryl bromides and chlorides. tandfonline.comacs.org This approach offers high atom economy and simplifies synthetic routes. nih.gov

Other Cross-Coupling Reactions: The versatility of palladium catalysis extends to other coupling reactions. For example, the Heck reaction (coupling with alkenes) and Sonogashira coupling (coupling with terminal alkynes) can be used to introduce unsaturated moieties onto a halogenated benzimidazole scaffold. The choice of ligand for the palladium catalyst is critical, with N-heterocyclic carbenes (NHCs) often providing superior stability and activity compared to traditional phosphine (B1218219) ligands. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Benzimidazole and Related Heterocycles
Reaction NameCoupling PartnersCatalyst System (Example)Bond FormedReference
Suzuki-MiyauraAryl Halide + Arylboronic AcidBenzimidazole Pd(II) complex, BaseAryl-Aryl (C-C) lookchem.com
Direct C-H ArylationBenzimidazole + Aryl BromideBenzimidazole-core Pd complex, KOAcAryl-Heteroaryl (C-C) tandfonline.com
Direct C-H ArylationBenzoxazole + Aryl ChlorideNHC-Pd(II)-Im complexAryl-Heteroaryl (C-C) acs.org
Intramolecular CDCTethered Arene-BenzimidazolePd(OAc)₂ / Cu(OAc)₂Aryl-Heteroaryl (C-C) nih.gov

Regioselective Synthesis of Novel Benzodiazole Derivatives

Controlling the site of functionalization (regioselectivity) is a central challenge in the derivatization of multifunctional scaffolds like (1H-1,3-benzodiazol-5-yl)methanol. The benzimidazole core presents several distinct reactive sites: the two nitrogen atoms (N1, N3), the C2 carbon, and the C4, C5, C6, and C7 carbons on the benzene ring.

Control via Reaction Conditions: The outcome of a reaction can be directed to a specific position by carefully choosing the reaction conditions. A study on the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones showed that conventional heating in dichloromethane (B109758) led to N/S-difunctionalized products, whereas using visible-light irradiation resulted in a completely different, regioselective cyclization to form benzimidazo[2,1-b]thiazoles. nih.gov This demonstrates that the energy source can dictate the reaction pathway and the resulting regioisomer.

Control via Directing Groups: In C-H activation chemistry, directing groups are often employed to guide a metal catalyst to a specific C-H bond. For instance, a palladium-catalyzed strategy for synthesizing 2(2'-biphenyl)-benzimidazoles proceeds via ortho-directed C-H activation of a 2-aryl-benzimidazole, ensuring that the arylation occurs specifically at the ortho-position of the 2-aryl substituent. nih.gov This approach allows for the diversification of molecular positions that are otherwise difficult to functionalize. nih.gov

Inherent Substrate Reactivity: The intrinsic electronic properties of the benzimidazole ring often lead to preferential reactivity at the C2 position for electrophilic substitution or metal-catalyzed C-H functionalization. researchgate.net However, functionalization of the six-membered ring is significantly more challenging due to its lower reactivity compared to the five-membered imidazole portion. mdpi.com Achieving selectivity for the benzene ring positions often requires blocking the more reactive sites or using specialized catalytic systems that can overcome this inherent reactivity bias. nih.gov

Mechanistic Understanding of Derivatization Pathways and Reaction Selectivity

Understanding the reaction mechanisms is fundamental to controlling selectivity and optimizing conditions for the synthesis of benzimidazole derivatives.

Mechanism of C-H Activation: Direct C-H activation mechanisms vary depending on the metal catalyst and substrate. For Rh(III)-catalyzed reactions, a plausible pathway involves coordination of the catalyst to a nitrogen atom of the benzimidazole, followed by C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then reacts with the coupling partner. In copper-catalyzed C-H functionalization/C-N bond formation for the synthesis of benzimidazoles from amidines, the reaction proceeds with oxygen as the stoichiometric reoxidant. researchgate.net

Mechanistic Basis for Regioselectivity: The regiochemical outcome of a reaction is determined by the relative activation barriers of competing reaction pathways. In the condition-dependent synthesis of benzimidazole-based heterocycles, the conventional thermal pathway is proposed to proceed through nucleophilic attack and cyclization, while the visible-light-mediated pathway involves the formation of free radicals. nih.gov The different intermediates formed under these distinct conditions lead to the selective formation of different constitutional isomers. Similarly, in palladium-catalyzed reactions, the choice of ligand can alter the steric and electronic environment around the metal center, favoring oxidative addition at one site over another and thereby switching the site selectivity. nih.gov

An article on the "Mechanistic Biological Research and Pharmacological Exploration (Pre-clinical Research Focus)" of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride cannot be generated. Following a comprehensive search for scientific literature, no specific preclinical data was found for this particular chemical compound within the public domain.

Searches for structure-activity relationship (SAR) studies, in vitro investigations of molecular targets, mechanistic studies in preclinical in vivo models, and its application as a chemical probe for "this compound" did not yield any relevant research findings. The scientific literature does not appear to contain studies detailing its enzyme inhibition, receptor binding affinities, or effects on cellular responses such as DNA interaction, protein binding, cell cycle progression, or apoptosis.

Therefore, due to the absence of available data on the biological and pharmacological properties of "this compound," it is not possible to construct an article that adheres to the requested detailed outline.

Mechanistic Biological Research and Pharmacological Exploration Pre Clinical Research Focus

Design Strategies for Modulating and Enhancing Biological Activity in Research Contexts

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent pharmacophore in medicinal chemistry due to its versatile biological activities. researchgate.net The specific compound, (1H-1,3-benzodiazol-5-yl)methanol hydrochloride, features a benzimidazole core with a hydroxymethyl group at the 5-position. While specific preclinical research on this exact hydrochloride salt is not extensively detailed in the available literature, a wealth of knowledge on the design and modification of benzimidazole derivatives provides a strong framework for understanding how its biological activity could be modulated and enhanced in a research setting. These strategies primarily revolve around structural modifications of the benzimidazole nucleus and the strategic use of salt forms.

A key strategy in the design of benzimidazole-based compounds is the modification of substituents at various positions on the bicyclic ring system. The nature and position of these substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Substitution at the 5-Position:

The 5-position of the benzimidazole ring is a common site for modification to alter biological activity. Research on various benzimidazole derivatives has shown that the substituent at this position can have a profound impact on efficacy and selectivity. For instance, in the context of antifungal activity, a structure-activity relationship study revealed that the presence of a hydrogen atom at the 5-position was more beneficial than an electron-withdrawing group. nih.gov This suggests that for (1H-1,3-benzodiazol-5-yl)methanol, the hydroxymethyl group at the 5-position likely plays a crucial role in its biological interactions. Modifications to this group, such as altering its length, branching, or replacing it with other functional groups, could be a key strategy to modulate activity.

Table 1: Influence of Substitution at the 5-Position of the Benzimidazole Ring on Biological Activity

Substitution at 5-Position Observed Effect on Biological Activity Reference Compound Class
Hydrogen More beneficial than electron-withdrawing groups for antifungal activity Benzimidazole derivatives bearing a 5-membered ring system

Modifications at Other Positions:

Beyond the 5-position, substitutions at the 1, 2, and 6-positions of the benzimidazole ring are also critical in tailoring the biological profile of these compounds. For example, the introduction of various aryl or heterocyclic moieties at the 2-position has been a widely explored strategy to develop potent antimicrobial, antiviral, and anticancer agents. researchgate.netrdd.edu.iq Similarly, substitutions at the 1-position (the nitrogen atom of the imidazole ring) can influence the molecule's lipophilicity and ability to interact with target proteins.

Formation of Hydrochloride Salts:

A significant design strategy to enhance the developability of benzimidazole derivatives is the formation of salts, such as the hydrochloride salt. This is often done to improve the aqueous solubility and bioavailability of the parent compound. nih.gov For (1H-1,3-benzodiazol-5-yl)methanol, its conversion to the hydrochloride salt is a deliberate chemical modification aimed at improving its physicochemical properties for research applications. By increasing water solubility, the hydrochloride salt form can facilitate easier handling in experimental settings and potentially lead to improved absorption in preclinical models. nih.gov

Table 2: Rationale for Hydrochloride Salt Formation in Benzimidazole Derivatives

Property Enhancement via Hydrochloride Salt Formation Implication in Research
Aqueous Solubility Increased Facilitates in vitro assay preparation and may improve bioavailability in vivo.
Stability Can be improved May lead to longer shelf-life and more consistent experimental results.

In the context of preclinical research, the systematic exploration of these design strategies would be essential to fully elucidate the therapeutic potential of the (1H-1,3-benzodiazol-5-yl)methanol scaffold. This would involve the synthesis of a library of analogs with modifications at various positions of the benzimidazole ring and a thorough evaluation of their structure-activity relationships against specific biological targets.

Advanced Research Applications and Future Directions for 1h 1,3 Benzodiazol 5 Yl Methanol Hydrochloride

Utilization in Chemical Biology Tool Development

The development of chemical probes is essential for dissecting complex biological processes. The benzimidazole (B57391) framework, central to (1H-1,3-benzodiazol-5-yl)methanol hydrochloride, is an excellent scaffold for designing such tools due to its ability to be chemically modified to target specific biomolecules. Researchers have successfully developed benzimidazole-based probes for various applications, including enzyme labeling and ion detection.

For instance, "clickable" probes incorporating a benzimidazole core have been synthesized for the covalent labeling and profiling of protein arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancers. nih.gov These probes allow for the identification of enzyme targets and off-targets in a cellular context. nih.gov Similarly, other derivatives have been developed into selective chemical tools to investigate the function of specific kinases, such as protein kinase N2 (PKN2), which is a target of interest in cancer research. ox.ac.uk Furthermore, the inherent fluorescence of some benzimidazole derivatives has been harnessed to create probes for detecting biologically important molecules like cysteine, with applications in live-cell imaging. nih.gov

The this compound structure is a prime candidate for expansion into this field. The hydroxyl group can be readily functionalized to attach reporter tags (e.g., fluorophores), affinity labels, or reactive groups for "click chemistry," enabling the creation of bespoke probes to investigate new biological questions.

Benzimidazole Derivative TypeBiological Target/ApplicationReported FunctionReference
Benzimidazole-based "Clickable" Probes (e.g., BB-F-Yne)Protein Arginine Deiminases (PADs)Covalent labeling and activity-based protein profiling in cells. nih.gov
2-(4-pyridyl)-benzimidazolesProtein Kinase N2 (PKN2)Selective chemical tool to probe kinase function in cancer. ox.ac.uk
2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA)Cysteine (Cys)Fluorescent probe for selective detection of cysteine in urine and for live-cell imaging. nih.gov

Exploration in Agrochemistry Research: Mechanistic Basis for Activity

Benzimidazole derivatives have a long history of use in agriculture, primarily as systemic fungicides. wikipedia.orgmdpi.com This established activity provides a strong rationale for exploring this compound as a precursor for new crop protection agents. The primary fungicidal mechanism of this class of compounds is well-understood and targets a fundamental process in fungal cell division.

Fungicidal Activity: The fungicidal action of benzimidazoles, such as carbendazim (B180503) and benomyl, stems from their ability to specifically inhibit microtubule assembly in fungi. annualreviews.orgapsnet.org They bind to the protein β-tubulin, a key component of microtubules, preventing its polymerization into the mitotic spindle. wikipedia.orgnih.gov This disruption of the spindle blocks nuclear division (mitosis), which in turn inhibits fungal growth and proliferation. annualreviews.orgapsnet.org This targeted mechanism of action is highly effective against a range of ascomycete and basidiomycete pathogens. wikipedia.org Research using homology modeling has helped to map the binding sites on β-tubulin, providing a deeper understanding of the interaction and a basis for designing more potent derivatives. apsnet.orgnih.gov

Herbicidal and Insecticidal Potential: Beyond fungicides, the benzimidazole scaffold has been investigated for other agrochemical activities. researchgate.netnih.gov By modifying the core structure, for example by introducing moieties from other active compounds like chrysanthemum acid (found in pyrethroid insecticides), researchers aim to develop new molecules with insecticidal properties. nih.gov Similarly, certain substituted benzimidazoles have demonstrated herbicidal activity against model plant species. researchgate.net The this compound molecule serves as a versatile starting material for creating libraries of new derivatives to be screened for a broad range of agrochemical applications.

Agrochemical ClassMechanism of ActionTarget Organism/ProcessExample Benzimidazole CompoundReference
FungicideInhibition of microtubule assembly by binding to β-tubulin.Fungal mitosis (nuclear division).Carbendazim, Benomyl, Thiabendazole (B1682256) wikipedia.organnualreviews.orgnih.gov
Insecticide(Under exploration) Often involves targeting the nervous system.Various insect pests.Derivatives with chrysanthemum acid moieties. nih.gov
Herbicide(Under exploration) Varies depending on the specific derivative.Weed growth (e.g., shoot inhibition).Substituted benzimidazoles. researchgate.net

Research into Environmental Fate and Degradation Mechanisms

As with any chemical intended for widespread use, understanding the environmental fate of this compound and its derivatives is critical. Research on existing benzimidazole-based agrochemicals and industrial compounds provides insight into the likely degradation pathways, which primarily involve microbial action and photochemical reactions.

Biodegradation: Microorganisms in soil and water play a key role in breaking down benzimidazole compounds. nih.gov Studies have identified various bacterial strains, including species of Bacillus and Pseudomonas, that are capable of degrading the fungicide carbendazim. nih.govnih.gov The degradation pathways often begin with the hydrolysis of side chains, followed by cleavage of the benzimidazole ring itself, ultimately leading to mineralization into carbon dioxide and water. frontiersin.org For example, the degradation of carbendazim can proceed through the formation of 2-aminobenzimidazole (B67599) (2-AB) and subsequently 2-hydroxybenzimidazole (B11371) (2-HB) before the ring is opened. frontiersin.org

Photodegradation: Benzimidazole compounds are also susceptible to degradation by sunlight, a process known as photolysis. researchgate.netunical.it Direct photolysis is often the primary degradation pathway for these compounds in sunlit surface waters. nih.govresearchgate.net The photochemical reactions can be complex, involving the excited state of the molecule and leading to pathways such as ring cleavage, desulfonation, demethylation, and decarboxylation of side chains. researchgate.netnih.govresearchgate.net The presence of other substances in the water, such as dissolved organic matter or nitrates, can sometimes accelerate this process through indirect photolysis mechanisms. researchgate.net

Degradation TypeMechanism/PathwayKey Intermediates/ProductsExample Benzimidazole Compound StudiedReference
BiodegradationMicrobial metabolism by soil and water bacteria (e.g., Bacillus, Pseudomonas).Hydrolysis of side chains (e.g., forming 2-aminobenzimidazole), followed by ring cleavage.Carbendazim, Fuberidazole, Thiophanate-methyl nih.govnih.govscilit.com
PhotodegradationDirect absorption of sunlight leading to chemical transformation. Indirect reactions with photochemically generated species (e.g., hydroxyl radicals).Ring cleavage products, demethylated and decarboxylated derivatives.Albendazole, 2-phenylbenzimidazole-5-sulfonic acid researchgate.netnih.govresearchgate.net

Mechanistic Studies on its Role as a Corrosion Inhibitor

The use of organic compounds to prevent the corrosion of metals is a significant area of industrial research. Benzimidazole derivatives have proven to be highly effective corrosion inhibitors, particularly for carbon steel in acidic environments. ripi.ironepetro.org The efficacy of these molecules is rooted in their chemical structure and their ability to interact strongly with metal surfaces.

The primary mechanism of corrosion inhibition by benzimidazoles is the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.orgjmaterenvironsci.com This adsorption is facilitated by several key features of the benzimidazole scaffold present in this compound:

Heteroatoms: The nitrogen atoms in the imidazole (B134444) ring have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds. acs.orgproquest.com

Aromatic System: The π-electrons of the fused benzene (B151609) and imidazole rings allow for strong interaction with the metal surface through π-stacking. proquest.com

Protective Film Formation: This adsorption process, which often follows the Langmuir adsorption isotherm model, results in a stable, monomolecular film that blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making them effective mixed-type inhibitors. ripi.iracs.orgjmaterenvironsci.comresearchgate.net

Studies on various derivatives show high inhibition efficiencies, often exceeding 90%. ripi.irresearchgate.net The specific substituents on the benzimidazole ring can be tuned to enhance solubility and adsorption characteristics, suggesting that derivatives of this compound could be developed into highly effective and specialized corrosion inhibitors. ripi.ironepetro.org

Benzimidazole DerivativeMetalCorrosive MediumMaximum Inhibition Efficiency (%)Adsorption Isotherm ModelReference
2-Mercaptobenzimidazole (B194830)Carbon Steel1M HCl88Langmuir ripi.ir
2-MethylbenzimidazoleCarbon Steel1M HCl54Langmuir ripi.ir
5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB)Carbon Steel1M HCl95Langmuir researchgate.net
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA)Mild Steel0.5 M HCl>90 (inferred)Not specified onepetro.org

Development of Hybrid Scaffolds through Synergistic Research with Other Heterocyclic Systems

A modern strategy in drug discovery and materials science is the creation of "hybrid molecules," where two or more distinct pharmacophores or functional scaffolds are combined into a single chemical entity. tandfonline.com This approach aims to achieve synergistic effects, resulting in enhanced activity, novel mechanisms of action, or the ability to overcome resistance. nih.govmdpi.com The benzimidazole ring is a popular component in such hybrids due to its proven biological activities and synthetic tractability. tandfonline.comresearchgate.net

The this compound molecule is an ideal building block for this purpose, as its hydroxyl group provides a straightforward point of attachment for other heterocyclic systems via ester, ether, or other linkages. Researchers have successfully synthesized and tested hybrids combining benzimidazole with a variety of other heterocycles, including:

Triazoles: Benzimidazole-triazole hybrids have been investigated as potent antifungal and anticancer agents. nih.govnih.govtandfonline.com The combination aims to merge the microtubule-disrupting activity of benzimidazoles with the ergosterol (B1671047) biosynthesis inhibition of azole antifungals, or to target multiple pathways in cancer cells. nih.gov

Pyrazoles: Hybrids incorporating pyrazole (B372694) motifs have been synthesized and evaluated for anti-inflammatory and antioxidant activities. nih.gov

Pyrimidines: Fusing the biological profiles of benzimidazoles and pyrimidines has led to the development of novel anticancer agents. mdpi.com

This synergistic approach allows for the fine-tuning of molecular properties and the exploration of vast chemical spaces for new therapeutic and functional molecules. nih.govmdpi.com

Hybrid ScaffoldLinked HeterocycleTarget Application/ActivityReference
Benzimidazole-Triazole1,2,4-TriazoleAntifungal, Anticancer (EGFR/VEGFR-2 inhibitors) nih.govtandfonline.com
Benzimidazole-PyrazolePyrazoleAnti-inflammatory, Antioxidant nih.gov
Benzimidazole-PyrimidinePyrimidineAnticancer mdpi.com
Benzimidazole-IndazoleIndazoleAnticancer (Multi-kinase inhibitors) tandfonline.com

Interdisciplinary Research Outlook: Integrating Computational, Synthetic, and Biological Research for Novel Discoveries

The future development of this compound and its derivatives will be driven by an interdisciplinary approach that integrates computational modeling, advanced synthesis, and rigorous biological evaluation. This convergence of disciplines accelerates the discovery process, reduces reliance on trial-and-error, and provides deeper mechanistic insights.

Computational Chemistry: In silico methods are becoming indispensable for predicting the properties and activities of new molecules.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic structure of benzimidazole derivatives and predict their reactivity. In corrosion inhibition research, DFT helps to elucidate the mechanism of electron transfer and adsorption on metal surfaces. onepetro.orgjmaterenvironsci.com

Molecular Docking and Dynamics: These simulation techniques are used to model the interaction between a benzimidazole derivative and its biological target, such as an enzyme active site or a protein like β-tubulin. apsnet.orgnih.gov This provides crucial information about binding affinity and specificity, guiding the rational design of more potent and selective compounds. nih.gov

Synthetic Chemistry: The insights from computational studies guide synthetic chemists in designing and creating novel molecules. The development of efficient, green synthetic methods for producing benzimidazole derivatives and their hybrids is an active area of research. mdpi.com The functional handle on this compound is key to enabling the synthesis of diverse libraries of compounds for testing.

Biological Research: Finally, the synthesized compounds undergo extensive in vitro and in vivo testing to validate the computational predictions and evaluate their actual biological activity. This includes assays for fungicidal, herbicidal, anticancer, or enzyme-inhibitory effects, as well as studies on their environmental fate and degradation. nih.govnih.gov

The synergy between these fields creates a powerful discovery cycle: computational models predict promising structures, synthetic chemistry brings them to life, and biological testing validates their function, with the results feeding back to refine the next generation of models and molecules. This integrated approach will be essential to fully realize the vast potential of the benzimidazole scaffold embodied by this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-1,3-benzodiazol-5-yl)methanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves cyclocondensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example, reacting 5-aminobenzodiazole precursors with formaldehyde in HCl can yield the methanol derivative, followed by hydrochloride salt precipitation . Optimization parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Workup : Neutralization with NaHCO₃ followed by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzodiazole ring substitution and methanol group integration (e.g., δ ~4.5 ppm for -CH₂OH) .
  • HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) to assess purity (>98%) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming hydrogen bonding between the hydrochloride and benzodiazole N-atoms .

Q. What are the recommended safety protocols for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; rinse skin/eyes immediately with water if exposed .
  • Storage : Seal in amber glass containers under inert gas (N₂/Ar), store at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for polymorphs of this compound?

  • Approach :

  • DSC/TGA : Identify thermal transitions (e.g., melting points, dehydration events) to distinguish polymorphs .
  • PXRD : Compare experimental diffraction patterns with simulated data from SHELX-refined structures .
  • Solvent Screening : Recrystallize from DMSO/EtOAC or THF/water to isolate stable polymorphs .

Q. What strategies are effective in minimizing byproducts during scale-up synthesis?

  • Process Design :

  • Flow Chemistry : Continuous reaction systems improve heat/mass transfer, reducing dimerization byproducts .
  • In situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates) and adjust reagent stoichiometry dynamically .

Q. How can computational models predict the compound’s reactivity in novel pharmacological applications?

  • Methods :

  • DFT Calculations : Optimize molecular geometry (Gaussian 16) to assess electron density at the benzodiazole N1 position, predicting nucleophilic attack sites .
  • Molecular Docking (AutoDock Vina) : Screen against protein targets (e.g., kinase enzymes) to hypothesize binding modes and guide in vitro assays .

Q. What are the challenges in analyzing degradation products under accelerated stability conditions?

  • Analytical Workflow :

  • LC-MS/MS : Identify hydrolyzed products (e.g., benzodiazole ring-opening to form quinone derivatives) using a QTOF mass spectrometer .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to profile degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.